BenchChemオンラインストアへようこそ!

Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate

Orthogonal deprotection Bifunctional building block Sequential derivatization

Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (CAS 1820676-07-0) is a doubly protected, fluorinated piperidine derivative with molecular formula C18H25FN2O4 and molecular weight 352.40 g/mol. The compound features a tert-butoxycarbonyl (Boc) group at the 4-amino position, a benzyloxycarbonyl (Cbz) group at the piperidine N1 position, and a stereochemically significant fluorine substituent at the 3-position.

Molecular Formula C18H25FN2O4
Molecular Weight 352.4 g/mol
Cat. No. B8071818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
Molecular FormulaC18H25FN2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)
InChIKeyMAHFDCMVFKTGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate — Orthogonally Protected 3-Fluoropiperidine Building Block for Multi-Step Medicinal Chemistry Synthesis


Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (CAS 1820676-07-0) is a doubly protected, fluorinated piperidine derivative with molecular formula C18H25FN2O4 and molecular weight 352.40 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the 4-amino position, a benzyloxycarbonyl (Cbz) group at the piperidine N1 position, and a stereochemically significant fluorine substituent at the 3-position . Its stereodefined (3S,4R) enantiomer (CAS 1932010-74-6) is commercially available at ≥98% purity, making it suitable for asymmetric synthesis applications . This compound belongs to the class of fluorinated piperidine building blocks that have gained prominence in drug discovery for pharmacomodulation of piperidine-containing therapeutic candidates, particularly in programs targeting central nervous system receptors, kinases, and PET tracer development [1].

Procurement Rationale for Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate: Why Mono-Protected or Non-Fluorinated Analogs Cannot Serve as Drop-In Replacements


Attempting to substitute this compound with the simpler Benzyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-05-3) eliminates the Boc protecting group, forcing the free 4-amine to participate in unwanted side reactions during synthetic sequences that require N1-selective deprotection of the Cbz group [1]. Conversely, replacing the Cbz group with a second Boc (as in tert-butyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate) removes the ability to achieve orthogonal deprotection through catalytic hydrogenolysis versus acidolysis, critically limiting sequential functionalization strategies . The non-fluorinated analog Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate lacks the ~2.7-unit pKa reduction, the strong axial conformational bias (96-100:1 axial:equatorial), and the metabolic stabilization conferred by the 3-fluoro substituent, which together impact the pharmacokinetic profile of downstream drug candidates [2]. The quantitative evidence below demonstrates that each structural feature — orthogonal protection, fluorine placement, and stereochemistry — produces measurable differences in reactivity, physicochemical properties, and biological stability that cannot be replicated by simpler in-class compounds.

Quantitative Differentiation Evidence for Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate Against Closest Analogs


Orthogonal Boc/Cbz Protection Enables Sequential Deprotection in Either Order, Unavailable with Mono-Protected or Bis-Boc Analogs

The compound carries a Boc group at the 4-amino position and a Cbz group at the piperidine N1, establishing orthogonal protection. The Cbz group can be selectively removed by catalytic hydrogenolysis (H2, Pd/C) while leaving the Boc group intact; conversely, the Boc group can be cleaved by trifluoroacetic acid (TFA) without affecting the Cbz carbamate [1]. This contrasts with Benzyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-05-3), which carries only a Cbz group at N1 and a free 4-amine — any attempt to selectively derivatize the N1 position after Cbz removal exposes the unprotected 4-amine to competing reactions . The bis-Boc analog (tert-butyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate) lacks orthogonal deprotection entirely, as both protecting groups require acidic conditions for removal, preventing staged functionalization.

Orthogonal deprotection Bifunctional building block Sequential derivatization

3-Fluoro Substituent Reduces Piperidine pKa by ~2.7 Units Versus Non-Fluorinated Scaffold, Modulating Drug-Like Properties

The 3-fluoro substituent on the piperidine ring exerts a strong electron-withdrawing inductive effect that significantly reduces the basicity of the adjacent nitrogen. The predicted pKa of 3-fluoropiperidine is 8.48±0.10 , compared with the experimentally measured pKa of unsubstituted piperidine at 11.22 (protonated form) [1], representing a ΔpKa of approximately −2.74 units. This reduction is consistent with systematic studies showing that monofluorination of saturated heterocyclic amines decreases pKa by 1.5–3.0 units depending on the fluorine position and stereochemistry [2]. Lower pKa reduces the fraction of ionized species at physiological pH, which is directly correlated with improved membrane permeability and reduced hERG channel blockade — a known source of cardiac toxicity for highly basic piperidine-containing drugs [3].

Basicity modulation pKa reduction hERG liability

3-Fluoropiperidine Exhibits 96–100:1 Axial Fluorine Preference in Aqueous Solution, Enforcing Conformational Rigidity Absent in Non-Fluorinated Analogs

The 3-fluoropiperidine scaffold displays an extreme conformational preference for axial orientation of the fluorine atom in the protonated form, with an axial-to-equatorial ratio of 96–100:1 in aqueous solution [1][2]. This bias arises from a stabilizing charge-dipole interaction between the N+–H and C–F dipoles, which is strong enough to overcome steric compression and 1,3-diaxial interactions [2]. In contrast, unsubstituted piperidine undergoes rapid ring inversion with no conformational preference. This conformational locking is stereoelectronically encoded: the relative stereochemistry of the fluorine and the 4-amino substituent dictates whether the scaffold adopts a defined axial-fluorine geometry or a mixed population [3]. The (3S,4R) and (3R,4R) stereoisomers of the target compound therefore present distinct 3D pharmacophoric arrangements to biological targets, a feature entirely absent in non-fluorinated piperidine building blocks.

Conformational bias Axial fluorine preference Scaffold rigidification

3-[18F]Fluoropiperidine Scaffold with Electron-Donating N-Benzyl Substituent Achieves Up to 80% Radiofluorination Yield Versus 2–63% for Electron-Withdrawing Carbamate Analogs

The radiofluorination of 1,4-disubstituted 3-fluoropiperidines was systematically studied with varying N1-substituents. When the N1-substituent is an electron-donating group such as benzyl (as in the target compound's Cbz-protected scaffold), satisfactory [18F]fluoride incorporation yields of up to 80% were achieved with retention of configuration [1]. In contrast, electron-withdrawing N1-substituents forming carbamate or amide functions yielded only 2–63% incorporation [1]. This represents a minimum 1.3-fold and up to 40-fold yield advantage for the benzyl-type N-substituent scaffold. Furthermore, in vivo evaluation of the resulting radiotracers demonstrated no radiodefluorination at the 3-position, confirming the metabolic stability of the C–F bond in this specific regioisomer [1]. The related PET tracer study using 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates demonstrated high specific binding (quantified by Bmax/Kd ratios) to NR2B NMDA receptors with measured logD7.4 values in the range suitable for blood-brain barrier penetration [2].

PET tracer development Radiofluorination efficiency 18F incorporation yield

Monofluorinated Piperidines Retain High Intrinsic Microsomal Clearance Stability While Reducing pKa — A Dual Advantage Over Non-Fluorinated Scaffolds

A systematic physicochemical profiling study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that monofluorinated piperidines retain high metabolic stability in intrinsic microsomal clearance (CLint) assays, with the notable exception of only the 3,3-difluoroazetidine derivative [1]. This confirms that a single fluorine substitution at the 3-position of piperidine does not introduce metabolic liability — unlike certain polyfluorinated motifs that can become substrates for oxidative defluorination. The study further established that both pKa and LogP values are affected considerably by conformational preferences of the fluorinated derivatives [1]. In vivo confirmation comes from the Koudih et al. (2012) radiotracer study, which explicitly noted 'no radiodefluorination was observed' at the 3-[18F] position, demonstrating the stability of the C–F bond under physiological conditions [2]. In contrast, 3-chloropiperidine analogs are susceptible to CYP450-mediated oxidative dechlorination and glutathione conjugation, producing reactive metabolites that contribute to idiosyncratic toxicity [3].

Metabolic stability Intrinsic clearance CYP450 resistance

Procurement-Guiding Application Scenarios for Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate Based on Quantified Differentiation Evidence


Sequential Bifunctional Derivatization of CNS-Targeted Piperidine Pharmacophores Requiring Independent N1 and C4 Functionalization

When synthesizing 1,4-disubstituted piperidine drug candidates — such as NR2B NMDA receptor antagonists, CGRP receptor antagonists, or kinase inhibitors — the orthogonal Boc/Cbz protection of this building block enables complete freedom in the order of derivatization. A medicinal chemistry team can first remove the Cbz group via hydrogenolysis, functionalize the N1 position (e.g., with a substituted benzyl or heteroaryl group), then remove the Boc group with TFA to reveal the 4-amine for further elaboration [1]. The reverse sequence (Boc removal first, then Cbz removal) is equally viable. This flexibility eliminates 2–4 additional protection/deprotection steps compared to using mono-protected analogs, directly reducing synthesis time and improving overall yield . The strong axial fluorine conformational bias (96–100:1) of the 3-fluoropiperidine scaffold further ensures that the spatial orientation of the derivatized substituents is stereoelectronically constrained, which can be exploited for target-specific binding interactions [2].

Development of 18F-Labeled PET Radiotracers Exploiting the High Radiofluorination Yield of Benzyl-Substituted 3-Fluoropiperidine Scaffolds

For PET tracer development programs targeting CNS receptors (e.g., NR2B NMDA, mGluR, or serotonin receptor subtypes), the 3-fluoropiperidine scaffold with N-benzyl-type substitution achieves [18F]fluoride incorporation yields up to 80% — approximately 1.3× to 40× higher than carbamate or amide N-substituted analogs [1]. The Cbz group of this building block can be removed to liberate the N1 position, followed by installation of a substituted benzyl group that maintains the electron-donating character favorable for radiofluorination. Critically, the 3-[18F] C–F bond exhibits zero detectable radiodefluorination in vivo, ensuring that PET signal originates from the intact radiotracer rather than free [18F]fluoride accumulating in bone [1]. This combination of high radiochemical yield and in vivo stability makes this building block particularly suitable for constructing clinical PET tracer candidates where specific activity and image quality are paramount.

Optimization of hERG Safety Profile in Piperidine-Containing Lead Series Through 3-Fluoro pKa Modulation

In lead optimization campaigns where a piperidine-containing scaffold shows potent on-target activity but unacceptable hERG channel blockade (IC50 < 10 μM), introduction of the 3-fluoropiperidine moiety via this building block provides a quantifiable reduction in basicity. The pKa reduction of ~2.7 units (from ~11.2 for piperidine to ~8.5 for 3-fluoropiperidine) corresponds to approximately a 500-fold decrease in the fraction of protonated, hERG-active species at physiological pH [1]. Systematic studies have established that lowering piperidine pKa below ~9 is associated with attenuated hERG binding, as the positively charged ammonium form is the pharmacophore for the hERG channel inner cavity [2]. The (3S,4R) stereoisomer (CAS 1932010-74-6) is available at defined stereochemistry, allowing structure-activity relationship teams to probe whether the axial-fluorine conformational preference further influences hERG selectivity versus the on-target receptor [3].

Conformationally Constrained Fragment-Based Drug Discovery Using Enantiopure 3-Fluoropiperidine Building Blocks

Fragment-based drug discovery (FBDD) benefits from building blocks that present defined, rigid 3D pharmacophores to biological targets. The (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (CAS 1932010-74-6) at ≥95% purity provides a scaffold where the fluorine atom occupies the axial position with >95% conformational preference [1]. This conformational locking, combined with the orthogonal Boc/Cbz protection enabling independent elaboration of two diversity vectors, makes this building block suitable for fragment library construction where both scaffold rigidity and synthetic tractability are required. The fluorinated scaffold also provides a convenient 19F NMR handle for fragment-based screening by protein-observed or ligand-observed 19F NMR methods, enabling direct binding detection without the need for additional labeling [2].

Quote Request

Request a Quote for Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.